1,1-Dichlorosilolan-2-one

Description

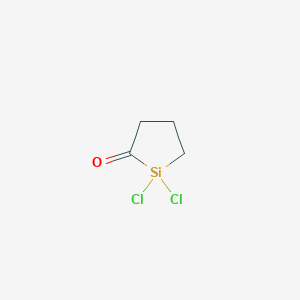

1,1-Dichlorosilolan-2-one is a silacyclic compound featuring a five-membered ring containing one silicon atom and two chlorine substituents at the 1-position, with a ketone group at the 2-position. This structure distinguishes it from oxygen-based analogs like dioxolanones (e.g., 4-Chloro-1,3-dioxolan-2-one) by replacing oxygen with silicon, which significantly alters its electronic and steric properties. The presence of silicon enhances thermal stability but increases susceptibility to hydrolysis compared to carbon- or oxygen-based rings .

Properties

CAS No. |

62581-58-2 |

|---|---|

Molecular Formula |

C4H6Cl2OSi |

Molecular Weight |

169.08 g/mol |

IUPAC Name |

1,1-dichlorosilolan-2-one |

InChI |

InChI=1S/C4H6Cl2OSi/c5-8(6)3-1-2-4(8)7/h1-3H2 |

InChI Key |

LZCISMFJKFBDRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)[Si](C1)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichlorosilolan-2-one can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with carbonyl compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the cyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichlorosilolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form siloxane derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various siloxane and silane derivatives, which have applications in materials science and organic synthesis.

Scientific Research Applications

1,1-Dichlorosilolan-2-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.

Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dichlorosilolan-2-one involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and potential applications. The pathways involved in its reactions are often studied to understand its behavior in different chemical environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

4-Chloro-1,3-dioxolan-2-one (CAS 3967-54-2) :

- Structure : A five-membered oxygen-containing ring with a chlorine substituent and a ketone group.

- Key Differences : Replacing silicon with oxygen reduces ring strain and alters dipole moments (oxygen’s electronegativity vs. silicon’s electropositivity) .

- Applications : Used as a solvent and intermediate in polymer synthesis.

- 4,5-Dichloro-1,3-dioxalan-2-one: Structure: Similar to the above but with two chlorine atoms, increasing molecular weight and polarity. Key Differences: Higher halogen content enhances reactivity in nucleophilic substitutions compared to monosubstituted analogs .

- 1,1-Dichloroethylene (CAS 75-35-4): Structure: A simple chlorinated alkene. Key Differences: Lacks the cyclic silanolone framework, resulting in lower thermal stability and distinct reactivity patterns (e.g., prone to polymerization) .

Physical and Chemical Properties

| Compound | Melting Point (°C) | Dipole Moment (D) | Hydrolysis Stability |

|---|---|---|---|

| 4-Chloro-1,3-dioxolan-2-one | 62.0 | 2.06 | Moderate |

| 4,5-Dichloro-1,3-dioxalan-2-one | 31.8 | 1.90 | Low |

| 1,1-Dichloroethylene | -122 | 1.34 | High |

| 1,1-Dichlorosilolan-2-one (hypothetical) | ~50–70 (estimated) | ~2.5–3.0 (estimated) | Low (Si–Cl bond lability) |

- Silicon vs. Oxygen Rings: Silicon’s larger atomic radius increases ring strain in silolanones compared to dioxolanones, leading to lower thermal stability but higher reactivity in ring-opening reactions .

- Chlorine Substituents: The electron-withdrawing Cl groups in this compound polarize the Si–Cl bond, making it prone to nucleophilic attack (e.g., hydrolysis to silanols) .

Research Findings and Gaps

- Experimental Limitations: Direct data on this compound are absent in the provided evidence, necessitating extrapolation from dioxolanones and chlorosilanes .

- Hydrolysis Studies: Analogous chlorinated siloxanes (e.g., dichlorodimethylsilane) hydrolyze rapidly to form silanols, suggesting similar behavior for this compound .

- Toxicity Profile : Chlorinated silanes often exhibit higher acute toxicity than oxygen analogs, warranting careful handling and disposal protocols .

Data Tables

Table 1: Comparative Physical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Log P (Octanol-Water) |

|---|---|---|---|

| 4-Chloro-1,3-dioxolan-2-one | 136.53 | 225–230 | 0.98 |

| 1,1-Dichloroethylene | 96.94 | 31.6 | 1.34 |

| This compound | ~183.1 (estimated) | ~200–220 (estimated) | ~1.5–2.0 (estimated) |

Table 2: Key Reactivity Differences

| Reaction Type | 4-Chloro-1,3-dioxolan-2-one | This compound (Predicted) |

|---|---|---|

| Hydrolysis | Slow (pH-dependent) | Rapid (Si–Cl bond cleavage) |

| Thermal Decomposition | >200°C (CO₂ release) | ~150–180°C (Si–O rearrangement) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.